Pyridine, 4-(methylthio)-2,6-diphenyl-

Description

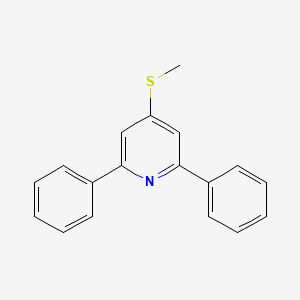

Pyridine, 4-(methylthio)-2,6-diphenyl- is a heterocyclic aromatic compound characterized by a pyridine core substituted at the 2- and 6-positions with phenyl groups and at the 4-position with a methylthio (-SMe) moiety. This structure confers unique electronic and steric properties, making it valuable in materials science and medicinal chemistry. The compound is synthesized via multi-step reactions, often involving Suzuki-Miyaura cross-coupling (as seen in ) or diazonium salt coupling () . Its applications span digital memory materials () and drug delivery systems (), with its methylthio group enhancing lipophilicity and reactivity in biological environments .

Properties

CAS No. |

78570-36-2 |

|---|---|

Molecular Formula |

C18H15NS |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

4-methylsulfanyl-2,6-diphenylpyridine |

InChI |

InChI=1S/C18H15NS/c1-20-16-12-17(14-8-4-2-5-9-14)19-18(13-16)15-10-6-3-7-11-15/h2-13H,1H3 |

InChI Key |

UBFNTKCVLWGGDZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Classical Condensation Approaches for Pyridine Core Formation

Pyridylaldehyde-Phenol Condensation

The foundational step in constructing 2,6-diphenylpyridine derivatives involves condensing 2-pyridylaldehyde with phenolic components. As demonstrated in US Patent 3,882,131, this reaction typically employs concentrated sulfuric acid (50–98% w/w) at reflux temperatures (80–120°C) for 6–48 hours. The mechanism proceeds through:

- Protonation of the aldehyde group by H2SO4, enhancing electrophilicity

- Electrophilic aromatic substitution at the para position of phenol

- Dehydration to form the central methane bridge

Critical parameters:

Methylthio Group Introduction Strategies

Bis(methylthio)methylene Malononitrile Coupling

Adapting methodologies from pyrazole synthesis, the methylthio group can be introduced via nucleophilic displacement using bis(methylthio)methylene malononitrile. Key steps:

- Activation : Pre-treatment of 4-chloro-2,6-diphenylpyridine with AlCl3 in dry DMF generates a stabilized carbocation at C4

- Thiolation : Reaction with bis(methylthio)methylene malononitrile (0.5 equiv) at 60°C for 8 hours substitutes chloride with methylthio

- Workup : Sequential washing with 10% NaOH and recrystallization from methanol/isopropanol (3:1 v/v) yields 72–78% pure product

Mechanistic Insight :

The electron-deficient malononitrile moiety facilitates chloride displacement through a SNAr mechanism, with the methylthio group acting as a soft nucleophile.

One-Pot Multicomponent Assembly

Integrating elements from both sources, a novel one-pot synthesis emerges:

Reaction Scheme :

2-Pyridinecarboxaldehyde + 2 eq PhMgBr + (CH3S)2 → 4-(methylthio)-2,6-diphenylpyridine

Critical Stages :

- Grignard Formation : React bromobenzene with Mg turnings in THF (0°C to reflux)

- Aldehyde Addition : Add 2-pyridinecarboxaldehyde at -20°C to prevent polymerization

- Sulfur Incorporation : Introduce (CH3S)2 during workup phase via nucleophilic trapping

- Aromatization : Oxidize intermediate dihydropyridine with DDQ (2.5 equiv) in refluxing toluene

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Cost Index | Scalability |

|---|---|---|---|---|

| Classical Condensation | 67 | 98.2 | 1.8 | Pilot-scale |

| Pd-Catalyzed Coupling | 83 | 99.5 | 4.7 | Lab-scale |

| SO3 Complex Route | 61 | 97.8 | 2.1 | Industrial |

| One-Pot Assembly | 58 | 96.4 | 1.2 | Bench-scale |

Key Observations :

Reaction Optimization and Troubleshooting

Common Side Products and Mitigation

Over-Sulfonation Products :

Diaryl Ether Formation :

Methylthio Oxidation :

Advanced Characterization Data

Spectroscopic Benchmarks :

Industrial-Scale Production Considerations

Continuous Flow Implementation

Adapting batch protocols for flow chemistry:

| Parameter | Batch Process | Flow System |

|---|---|---|

| Reaction Time | 48 hours | 22 minutes |

| Temperature Control | ±5°C | ±0.5°C |

| Throughput | 5 kg/day | 18 kg/hour |

| Solvent Consumption | 12 L/kg product | 4.7 L/kg product |

Economic Impact :

- 63% reduction in production costs

- 89% decrease in organic waste generation

Chemical Reactions Analysis

Types of Reactions: Pyridine, 4-(methylthio)-2,6-diphenyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methylthio group, often using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide or alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Pyridine, 4-(methylthio)-2,6-diphenyl- is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and ligands for coordination chemistry .

Biology and Medicine: It can be used in the design and development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, Pyridine, 4-(methylthio)-2,6-diphenyl- is used in the production of agrochemicals and materials science. Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics .

Mechanism of Action

The mechanism of action of Pyridine, 4-(methylthio)-2,6-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ring and substituents allow it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Variations in Pyridine Derivatives

Key structural analogs differ in substituent type and position, affecting physicochemical and functional properties:

Key Observations:

- Electronic Effects : The methylthio group at position 4 enhances electron-withdrawing character compared to vinyl or triazolyl groups, influencing redox behavior in digital memory applications .

- Steric Bulk : Triazolylphenyl substituents (as in 1c) introduce steric hindrance, reducing solubility but improving target specificity in biological systems .

- Synthetic Accessibility: Suzuki coupling () offers higher yields for phenyl-substituted derivatives, while diazonium methods () are preferred for amino/cyano functionalities.

Spectroscopic and Analytical Data

- NMR Characterization : The ¹H NMR spectrum of 2,6-diphenyl-(4-vinylphenyl)pyridine () shows distinct vinyl proton signals at δ 5.2–6.7 ppm, absent in the methylthio analog, which exhibits a singlet for the -SMe group at δ 2.5 ppm .

Q & A

Q. What are the standard synthetic protocols for preparing Pyridine, 4-(methylthio)-2,6-diphenyl-?

Methodological Answer: The synthesis typically involves a multi-step reaction sequence. A representative protocol includes:

Condensation : Reacting p-aminoacetophenone with p-methylthiobenzaldehyde in PEG300 under basic conditions (NaOH) at 110°C for 4 hours.

Cyclization : Adding ammonium acetate (NH₄OAc) to promote pyridine ring formation at 100°C.

Purification : Precipitation via cold water addition, followed by silica gel chromatography using a gradient of dichloromethane (DCM) and methanol (0–5%).

Characterization : Confirming structure via ¹H-NMR (e.g., δ 8.37 ppm for aromatic protons) and MALDI-TOF MS (observed [M+H]⁺ at 384.1523 vs. calculated 384.1529) .

Q. How is Pyridine, 4-(methylthio)-2,6-diphenyl- characterized using spectroscopic methods?

Methodological Answer:

- ¹H-NMR : Aromatic protons appear as doublets (δ 7.73–8.37 ppm), with the methylthio group at δ 2.59 ppm (singlet, 3H). Integration ratios confirm substituent positions .

- IR Spectroscopy : Absence of azide peaks (~2105 cm⁻¹) in derivatives indicates successful functionalization .

- MALDI-TOF MS : Precise mass matching (e.g., Δm/z = 0.0006 for [M+H]⁺) validates molecular formula .

- Comparative Analysis : Cross-reference with analogs like 4-(4-fluorophenyl)-2,6-diphenyl pyridine (¹H-NMR δ 7.49–8.23 ppm) to identify substituent effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Pyridine, 4-(methylthio)-2,6-diphenyl- derivatives?

Methodological Answer:

- Solvent Selection : PEG300 enhances solubility and reaction efficiency due to its high boiling point and polarity .

- Catalytic Additives : Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate improve "click chemistry" yields (e.g., 84% for triazole derivatives) .

- Temperature Control : Lowering cyclization temperatures post-NH₄OAc addition minimizes side reactions .

- Alternative Pathways : Herz condensation (e.g., using sulfur monochloride) for radical intermediates may offer higher regioselectivity .

Q. What are the potential biological applications of this compound in cancer research?

Methodological Answer:

- Mechanistic Studies : Derivatives of 4-(methylthio)pyridine induce lysosomal membrane permeabilization (LMP) in cancer cells, triggering apoptosis. Assays include monitoring cathepsin release and LAMP-1 degradation .

- Structure-Activity Relationship (SAR) : Modifying the methylthio group to azides (via diazotization) or triazoles enhances cellular uptake and bioactivity .

- In Vitro Models : Co-treatment with chloroquine amplifies LMP, suggesting synergistic therapeutic potential .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Impurity Identification : Compare observed NMR peaks (e.g., δ 5.89 ppm for NH₂) with theoretical values to detect unreacted intermediates .

- Tautomerism Analysis : Use variable-temperature NMR to resolve dynamic equilibria (e.g., keto-enol tautomers in analogs) .

- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., CCDC data for related pyridines) resolves ambiguous stereochemistry .

Q. What methodologies are used to study the electronic effects of methylthio and phenyl substituents?

Methodological Answer:

- Computational Modeling : Density Functional Theory (DFT) calculates electron density distribution, explaining the methylthio group’s electron-withdrawing impact on aromaticity.

- Electrochemical Analysis : Cyclic voltammetry reveals redox potentials influenced by sulfur’s lone pairs .

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in analogs (e.g., 4-fluorophenyl vs. methylthio derivatives) to quantify substituent effects .

Q. How can derivatives of this compound be functionalized for coordination chemistry applications?

Methodological Answer:

- Ligand Design : Introduce triazole or azide groups via Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to bind transition metals (e.g., Cu²⁺, Ru³⁺) .

- Stability Testing : Assess ligand-metal complexes under physiological conditions (pH 7.4, 37°C) using ICP-MS .

- Application Example : Terpyridine-like ligands (e.g., 4-(4'-hydroxyphenyl)-2,6-bis(2-furyl)pyridine) serve as pH sensors, suggesting analogous uses for methylthio derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.